molecular formula C18H19N3 B5609829 N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine

Cat. No.: B5609829
M. Wt: 277.4 g/mol
InChI Key: HQOYWBCXUCFOME-UHFFFAOYSA-N
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Description

N-Isobutyl-N-(2-phenyl-4-quinazolinyl)amine is a quinazoline derivative characterized by an isobutyl group and a phenyl substituent attached to the nitrogen atoms at positions 4 and 2 of the quinazoline core, respectively. Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The structural flexibility of the quinazoline scaffold allows for extensive modifications, enabling the optimization of physicochemical and biological properties .

Properties

IUPAC Name

N-(2-methylpropyl)-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-13(2)12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYWBCXUCFOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine typically involves the reaction of 2-phenyl-4-quinazolinone with isobutylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and differentiation . By inhibiting these targets, the compound can exert its anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

The following section provides a detailed comparison of N-isobutyl-N-(2-phenyl-4-quinazolinyl)amine with structurally related quinazoline derivatives, focusing on substituent effects, synthesis routes, and inferred pharmacological relevance.

Structural Modifications and Substituent Effects

Core Modifications
  • Position 2 Substituents :
    • The 2-phenyl group in the target compound is substituted with diverse moieties in analogs. For example:
  • 2-Morpholinyl : Derivatives like 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () introduce a polar morpholine ring, improving solubility and hydrogen-bonding capacity.
    • The 2-phenyl group in the target compound balances lipophilicity and aromatic interactions compared to bulkier or polar substituents .
Position 4 Substituents
  • N-Isobutyl vs. Other N-Alkyl/Aryl Groups :
    • N-Benzyl : N-Benzyl-N-(4-quinazolinyl)amine () replaces isobutyl with a benzyl group, increasing aromaticity and molecular weight (235.28 g/mol vs. ~250–300 g/mol in other analogs).
    • N-(4-Methoxyphenyl) : N-[2-(2-Fluorophenyl)-4-quinazolinyl]-N-(4-methoxyphenyl)amine () incorporates a methoxy group, enhancing electron-donating properties and solubility.
    • N-Substituted Heterocycles : Compounds with pyrazolyl or imidazolyl groups (e.g., ) introduce nitrogen-rich heterocycles, which may enhance target selectivity in kinase inhibition .
Additional Substituents
  • Methoxy Groups :
    • N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine () contains multiple methoxy groups, significantly boosting hydrophilicity compared to the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₈H₁₈N₃ ~276.36 2-Ph, 4-N-iBu Moderate lipophilicity
N-Benzyl-N-(4-quinazolinyl)amine C₁₅H₁₃N₃ 235.28 4-N-Bn Higher aromaticity
2-(4-Bromophenyl)-N-[3-(imidazolyl)propyl]quinazolin-4-amine C₂₀H₁₈BrN₅ 416.30 2-BrPh, 4-N-(imidazolylpropyl) Enhanced electron withdrawal
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine C₁₅H₁₁Cl₂N₃ 304.17 7-Cl, 4-N-(Cl,MePh) High lipophilicity
N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine C₂₂H₂₂N₃O₄ 395.43 6,7-OMe, 4-N-(2,4-OMePh) High solubility

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Anticancer Potential: Imidazole-containing derivatives () show antitumor activity, suggesting that this compound may interact with kinase domains or DNA topoisomerases.
  • Antimicrobial Activity : Chlorinated derivatives () exhibit enhanced microbial inhibition, though the target compound’s isobutyl group may reduce potency compared to halogenated analogs.
  • Kinase Inhibition : Morpholine-substituted compounds () are often kinase inhibitors, implying that substituent polarity and size at position 2 are critical for target engagement .

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